2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under controlled conditions to form the chromene core.
Amination: Introducing the amino group through nucleophilic substitution or other amination techniques.
Functional Group Modifications: Adding or modifying functional groups such as methoxy groups and carbonitrile groups.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE include other chromenes and benzodioxole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural arrangement, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H18N2O6 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O6/c1-23-16-9(6-13-17(18(16)24-2)26-8-25-13)14-10(7-20)19(21)27-12-5-3-4-11(22)15(12)14/h6,14H,3-5,8,21H2,1-2H3 |
InChI Key |
AIGTYVKNSKRJSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OCO2)OC |
Origin of Product |
United States |
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